

T01-1 structure-activity relationship studies

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Compound of Interest		
Compound Name:	T01-1	
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An In-depth Technical Guide to the Structure-Activity Relationship of **T01-1**, a Novel T-Cell Receptor Signaling Modulator

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the structure-activity relationship (SAR) studies for **T01-1**, a novel inhibitor of the T-cell receptor (TCR) signaling pathway. The information presented herein is intended to guide further research and development of this and related compounds.

Introduction

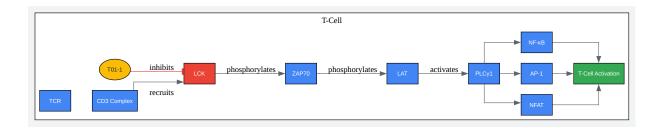
T-cell activation is a cornerstone of the adaptive immune response, and its dysregulation is implicated in various autoimmune diseases and cancers. The T-cell receptor (TCR) signaling cascade is a critical pathway that governs T-cell activation, proliferation, and effector functions. [1][2] A key initiating enzyme in this pathway is the lymphocyte-specific protein tyrosine kinase (LCK). **T01-1** has been identified as a potent and selective inhibitor of LCK, thereby representing a promising therapeutic candidate for modulating T-cell mediated pathologies. This guide details the SAR, experimental protocols, and signaling context for **T01-1**.

Mechanism of Action and Signaling Pathway

T01-1 exerts its inhibitory effect on LCK, a critical kinase that phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex upon TCR engagement with an antigen-presenting cell (APC).[3] This phosphorylation event initiates a cascade of downstream signaling involving ZAP70, LAT, and PLCy1, ultimately leading to the



activation of transcription factors like NFAT, AP-1, and NF-κB, which drive T-cell activation. By inhibiting LCK, **T01-1** effectively blunts the initiation of this signaling cascade.



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TCR Signaling Pathway and **T01-1**'s Point of Intervention.

Structure-Activity Relationship (SAR) Data

A series of analogs of **T01-1** were synthesized and evaluated for their inhibitory activity against LCK and their effect on T-cell proliferation. The core scaffold of **T01-1** is a pyrazolo[3,4-d]pyrimidine, with modifications made at the R1 and R2 positions to probe the SAR.



Compound	R1 Group	R2 Group	LCK IC50 (nM)	T-Cell Proliferation IC50 (μΜ)
T01-1	4-fluorophenyl	Cyclopropylamin e	5.2	0.15
T01-1a	Phenyl	Cyclopropylamin e	25.8	0.89
T01-1b	4-chlorophenyl	Cyclopropylamin e	8.1	0.22
T01-1c	4-methoxyphenyl	Cyclopropylamin e	150.3	4.5
T01-1d	4-fluorophenyl	Ethylamine	45.6	1.8
T01-1e	4-fluorophenyl	N- methylcyclopropy lamine	6.5	0.18
T01-1f	4-fluorophenyl	-	589.2	> 10

SAR Summary:

- R1 Position: A halogen-substituted phenyl ring is preferred for potent LCK inhibition. The 4-fluoro substitution in **T01-1** provides the best activity, suggesting a favorable interaction with a specific region of the LCK active site. Unsubstituted phenyl (**T01-1**a) or electron-donating groups like methoxy (**T01-1**c) lead to a significant loss of potency.
- R2 Position: A small, constrained amine, such as cyclopropylamine, is crucial for activity.
 Replacing it with a more flexible ethylamine (T01-1d) reduces potency. The secondary amine in N-methylcyclopropylamine (T01-1e) is well-tolerated. The absence of a substituent at R2 (T01-1f) dramatically decreases activity, highlighting the importance of this group for binding.

Experimental Protocols LCK Kinase Assay (In Vitro)



Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against LCK.

Materials:

- Recombinant human LCK enzyme
- ATP
- Poly(Glu, Tyr) 4:1 peptide substrate
- Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
- Test compounds (dissolved in DMSO)
- ADP-Glo™ Kinase Assay kit

Procedure:

- Prepare a serial dilution of the test compounds in DMSO.
- In a 96-well plate, add the kinase buffer, LCK enzyme, and the peptide substrate.
- Add the test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for 1 hour.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
- Calculate the percent inhibition for each compound concentration relative to the controls.
- Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.



T-Cell Proliferation Assay (Cell-Based)

Objective: To measure the effect of test compounds on T-cell proliferation.

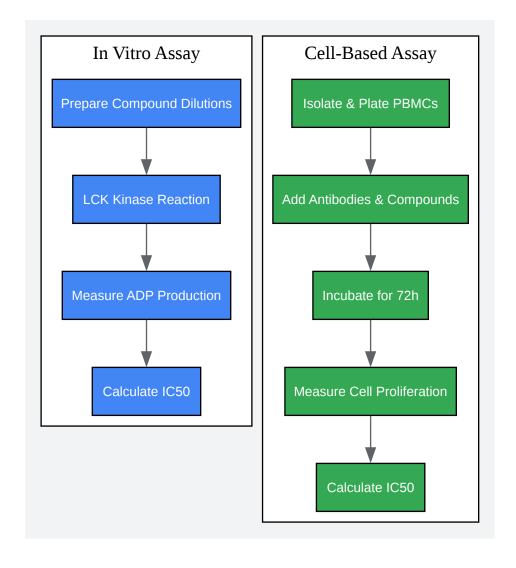
Materials:

- Human peripheral blood mononuclear cells (PBMCs)
- RPMI-1640 medium supplemented with fetal bovine serum and antibiotics
- Anti-CD3 and anti-CD28 antibodies
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Test compounds (dissolved in DMSO)

Procedure:

- Isolate PBMCs from healthy donor blood.
- Plate the PBMCs in a 96-well plate pre-coated with anti-CD3 antibody.
- Add soluble anti-CD28 antibody to the wells to provide co-stimulation.
- Add a serial dilution of the test compounds to the wells.
- Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
- Measure cell proliferation (as an indicator of cell viability) using the CellTiter-Glo® assay, which quantifies ATP levels.
- Determine the IC50 values by plotting the luminescence signal against the compound concentration and fitting to a dose-response curve.





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